molecular formula C12H7IN2OS B2646461 N-(3-cyanothiophen-2-yl)-2-iodobenzamide CAS No. 865546-20-9

N-(3-cyanothiophen-2-yl)-2-iodobenzamide

Cat. No.: B2646461
CAS No.: 865546-20-9
M. Wt: 354.17
InChI Key: OIAMCRNSDOSONF-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-iodobenzamide is a heterocyclic compound that features a thiophene ring substituted with a cyano group and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2-iodobenzamide typically involves the reaction of 3-cyanothiophene-2-amine with 2-iodobenzoic acid. The reaction is carried out under N-acylation conditions, where the amine group of the thiophene derivative reacts with the carboxylic acid group of the iodobenzoic acid to form the amide bond. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex biaryl or heteroaryl compounds .

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-2-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-iodobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and iodinated benzamide moieties can contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved would depend on the specific biological context and target molecules .

Comparison with Similar Compounds

N-(3-cyanothiophen-2-yl)-2-iodobenzamide can be compared with other similar compounds, such as:

    N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound features a thiophene ring instead of an iodinated benzamide moiety, which may result in different electronic and steric properties.

    N-(3-cyanothiophen-2-yl)-2-bromobenzamide: The bromine atom in this compound can participate in similar substitution and coupling reactions, but the reactivity may differ due to the different halogen atom.

    N-(3-cyanothiophen-2-yl)-2-chlorobenzamide: The chlorine atom provides different reactivity and may influence the compound’s properties and applications.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IN2OS/c13-10-4-2-1-3-9(10)11(16)15-12-8(7-14)5-6-17-12/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAMCRNSDOSONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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